molecular formula C18H19NO4 B10856038 Kresoxim-methyl-d7

Kresoxim-methyl-d7

Cat. No.: B10856038
M. Wt: 320.4 g/mol
InChI Key: ZOTBXTZVPHCKPN-WAMRTUIGSA-N
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Description

Kresoxim-methyl-d7 is a deuterated form of kresoxim-methyl, a strobilurin fungicide. It is primarily used as an internal standard for the quantification of kresoxim-methyl by gas chromatography or liquid chromatography-mass spectrometry. Kresoxim-methyl itself is known for its broad-spectrum fungicidal activity, inhibiting mitochondrial respiration in fungal cells .

Preparation Methods

The synthesis of kresoxim-methyl-d7 involves the incorporation of deuterium atoms into the kresoxim-methyl molecule. This can be achieved through various synthetic routes, typically involving the use of deuterated reagents. The industrial production of this compound follows similar principles but on a larger scale, ensuring high purity and consistency for analytical applications .

Chemical Reactions Analysis

Kresoxim-methyl-d7, like its non-deuterated counterpart, undergoes several types of chemical reactions:

    Oxidation: This reaction can lead to the formation of various oxidized products.

    Reduction: Under specific conditions, this compound can be reduced to simpler compounds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Kresoxim-methyl-d7 is extensively used in scientific research, particularly in the fields of chemistry and biology. Its primary application is as an internal standard in analytical chemistry, where it helps in the accurate quantification of kresoxim-methyl in various samples. This is crucial for studies involving environmental monitoring, food safety, and pesticide residue analysis. Additionally, this compound is used in studies investigating the biochemical pathways and environmental fate of strobilurin fungicides .

Mechanism of Action

The mechanism of action of kresoxim-methyl-d7 is similar to that of kresoxim-methyl. It inhibits mitochondrial respiration by binding to the cytochrome bc1 complex, thereby blocking electron transport and ATP synthesis in fungal cells. This leads to the disruption of energy production and ultimately the death of the fungal cells .

Comparison with Similar Compounds

Kresoxim-methyl-d7 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Similar compounds include other strobilurin fungicides such as azoxystrobin, trifloxystrobin, and pyraclostrobin. These compounds also inhibit mitochondrial respiration but differ in their chemical structures and specific applications. This compound stands out due to its use in analytical chemistry for the precise quantification of kresoxim-methyl .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

320.4 g/mol

IUPAC Name

methyl (2Z)-2-methoxyimino-2-[2-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]methyl]phenyl]acetate

InChI

InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3/b19-17-/i1D3,4D,7D,8D,11D

InChI Key

ZOTBXTZVPHCKPN-WAMRTUIGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC)[2H])[2H]

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC

Origin of Product

United States

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